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molecular formula C3HCl7 B1583055 1,1,1,2,2,3,3-Heptachloropropane CAS No. 594-89-8

1,1,1,2,2,3,3-Heptachloropropane

Cat. No. B1583055
M. Wt: 285.2 g/mol
InChI Key: YFIIENAGGCUHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05659093

Procedure details

A method of producing 1,1,1,3,3-pentafluoropropane which comprises reacting 1,1,1,2,2,3,3-heptachloropropane with an alkali metal hydroxide in the presence of a phase transfer catalyst to form 1,1,1,2,3,3-hexachloropropene; continuously reacting, at a constant pressure and in the liquid phase, 1,1,1,2,3,3-hexachloropropene with excess hydrogen fluoride in the presence of at least one of an antimony trihalogenide and an antimony pentahologenide while selectively removing 1,1,1,3,3-pentafluoro-2,3-dichloropropane as it is formed; and reacting gaseous 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen in the presence of a noble metal catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)CC(F)F.[Cl:9][C:10]([Cl:18])([Cl:17])[C:11](Cl)([Cl:15])[CH:12]([Cl:14])[Cl:13]>>[Cl:9][C:10]([Cl:18])([Cl:17])[C:11]([Cl:15])=[C:12]([Cl:14])[Cl:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl
Step Three
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=C(Cl)Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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